methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethyl-4-methyl-1,3-oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the oxazole ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of oxazole carboxylic acids or alcohols.
Reduction: Formation of oxazole alcohols.
Scientific Research Applications
Methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents with antimicrobial, antifungal, or anticancer properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(bromomethyl)-5-methyl-1,3-oxazole-4-carboxylate
- Methyl 2-(iodomethyl)-5-methyl-1,3-oxazole-4-carboxylate
- Methyl 2-(hydroxymethyl)-5-methyl-1,3-oxazole-4-carboxylate
Uniqueness
Methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate is unique due to the presence of the chloromethyl group, which provides specific reactivity patterns not observed in its bromomethyl or iodomethyl analogs
Properties
CAS No. |
321371-32-8 |
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Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H8ClNO3/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3H2,1-2H3 |
InChI Key |
KNLIHCMBKFKMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)CCl)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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